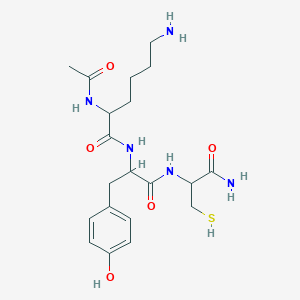

Ac-DL-Lys-DL-Tyr-DL-Cys-NH2

Descripción

Ac-DL-Lys-DL-Tyr-DL-Cys-NH2, also known as N-Acetyl lysyltyrosylcysteine amide, is a synthetic peptide composed of three amino acids: lysine, tyrosine, and cysteine. This compound is characterized by the presence of an acetyl group at the N-terminus and an amide group at the C-terminus. It is commonly used in biochemical research due to its unique structural properties and potential biological activities .

Propiedades

IUPAC Name |

2-acetamido-6-amino-N-[1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O5S/c1-12(26)23-15(4-2-3-9-21)19(29)24-16(10-13-5-7-14(27)8-6-13)20(30)25-17(11-31)18(22)28/h5-8,15-17,27,31H,2-4,9-11,21H2,1H3,(H2,22,28)(H,23,26)(H,24,29)(H,25,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHKLTJLEVKKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Lys-DL-Tyr-DL-Cys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection and coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: Steps 2 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Ac-DL-Lys-DL-Tyr-DL-Cys-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ac-DL-Lys-DL-Tyr-DL-Cys-NH2 can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can influence the peptide’s conformation and stability.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acylation with acetic anhydride or alkylation with iodoacetamide.

Major Products

Oxidation: Formation of disulfide-linked dimers or higher-order structures.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with altered functional groups.

Aplicaciones Científicas De Investigación

Ac-DL-Lys-DL-Tyr-DL-Cys-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mecanismo De Acción

The mechanism of action of Ac-DL-Lys-DL-Tyr-DL-Cys-NH2 is primarily determined by its ability to interact with specific molecular targets. The lysine residue can form ionic interactions with negatively charged molecules, while the tyrosine residue can participate in hydrogen bonding and aromatic interactions. The cysteine residue, with its thiol group, can form covalent bonds with other thiol-containing molecules, influencing the peptide’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Ac-DL-Lys-DL-Tyr-DL-Cys-OH: Similar structure but with a free carboxyl group at the C-terminus.

Ac-DL-Lys-DL-Tyr-DL-Cys-OMe: Similar structure but with a methyl ester group at the C-terminus.

Ac-DL-Lys-DL-Tyr-DL-Cys-NH2: Similar structure but with different amino acid sequences.

Uniqueness

Ac-DL-Lys-DL-Tyr-DL-Cys-NH2 is unique due to its specific sequence and terminal modifications, which confer distinct chemical and biological properties. The presence of an acetyl group at the N-terminus and an amide group at the C-terminus enhances its stability and reduces its immunogenicity, making it a valuable tool in various research applications.

Actividad Biológica

Ac-DL-Lys-DL-Tyr-DL-Cys-NH2, also known as N-acetyl lysyltyrosylcysteine amide (KYC), is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of oxidative stress and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Synthesis

The compound consists of four amino acid residues: lysine (Lys), tyrosine (Tyr), and cysteine (Cys), with an acetyl group at the N-terminus. The synthesis typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide sequence and modifications. The process involves:

- Attachment of the first amino acid to a solid resin.

- Deprotection and coupling of subsequent amino acids using coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Repetition of deprotection and coupling until the desired sequence is achieved.

The biological activity of Ac-DL-Lys-DL-Tyr-DL-Cys-NH2 is primarily attributed to its ability to interact with various molecular targets:

- Ionic Interactions : The lysine residue can form ionic bonds with negatively charged molecules.

- Hydrogen Bonding : The tyrosine residue participates in hydrogen bonding, enhancing the stability of interactions with proteins.

- Covalent Bonds : The thiol group from the cysteine residue allows for the formation of disulfide bonds, which can stabilize the peptide's conformation and enhance its biological efficacy .

Inhibition of Myeloperoxidase (MPO)

One significant study demonstrated that Ac-DL-Lys-DL-Tyr-DL-Cys-NH2 acts as an effective inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation. Key findings include:

- Inhibition of HOCl Formation : KYC inhibits MPO-mediated hypochlorous acid (HOCl) generation, which is crucial in preventing oxidative damage to lipoproteins and tissues.

- Protection Against Cellular Injury : The peptide protects bovine aortic endothelial cells from MPO-induced injury without inducing cytotoxicity .

Case Studies

- Cardiovascular Protection : In animal models, KYC has shown potential in reducing oxidative stress markers associated with cardiovascular diseases. Its ability to inhibit MPO activity suggests a protective role against vascular inflammation.

- Neuroprotection : Preliminary studies indicate that KYC may have neuroprotective effects by modulating oxidative stress pathways, although further research is needed to confirm these findings.

Applications in Research and Industry

Ac-DL-Lys-DL-Tyr-DL-Cys-NH2 has diverse applications across various fields:

- Biochemistry : Used as a model peptide for studying protein interactions and enzyme-substrate specificity.

- Pharmaceutical Development : Explored for its therapeutic potential in drug formulations targeting oxidative stress-related diseases.

- Material Science : Employed in developing peptide-based materials for bioconjugation and drug delivery systems.

Comparative Analysis

The following table summarizes key characteristics and findings related to Ac-DL-Lys-DL-Tyr-DL-Cys-NH2 compared to other related peptides:

| Peptide | Key Activity | Mechanism | Applications |

|---|---|---|---|

| Ac-DL-Lys-DL-Tyr-DL-Cys-NH2 | MPO inhibition | Disulfide bond formation | Cardiovascular, Neuroprotection |

| Ac-DL-Tyr-DL-Cys | Antioxidant activity | Thiol group interactions | Antioxidant therapies |

| Ac-DL-Lys | Protein-protein interactions | Ionic bonding | Biochemical assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.